molecular formula C17H15BrN6O2 B302673 2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

Cat. No. B302673
M. Wt: 415.2 g/mol
InChI Key: CAXKYAMHYUTOBE-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine is a chemical compound that has attracted the attention of researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BRD3308 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

BRD3308 exerts its pharmacological effects by binding to the bromodomains of BET proteins, thereby inhibiting their activity. This leads to the downregulation of genes that are involved in cell proliferation, survival, and inflammation. The inhibition of BET proteins has been shown to have therapeutic benefits in various diseases, making BRD3308 an attractive drug candidate.
Biochemical and Physiological Effects:
BRD3308 has been shown to have potent inhibitory effects on the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory disorders. In addition, BRD3308 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD3308 is its potent inhibitory activity against BET proteins, making it a useful tool for studying the role of these proteins in disease. However, the compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using BRD3308.

Future Directions

There are several future directions for research on BRD3308. One area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of BRD3308. Another direction is the investigation of the therapeutic potential of BRD3308 in other diseases, such as neurodegenerative disorders. Finally, the use of BRD3308 as a tool for studying the role of BET proteins in gene regulation and disease pathogenesis is an important area of future research.

Synthesis Methods

The synthesis of BRD3308 involves a multi-step process that starts with the preparation of the intermediate compound 1-(4-bromobenzyl)-3-(1H-indol-3-yl)urea. This compound is then reacted with nitromethane to form the nitroguanidine derivative, which is subsequently treated with an aldehyde to yield the final product. The synthesis of BRD3308 has been optimized to achieve high yields and purity, making it suitable for further biological studies.

Scientific Research Applications

BRD3308 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, BRD3308 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

Molecular Formula

C17H15BrN6O2

Molecular Weight

415.2 g/mol

IUPAC Name

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

InChI

InChI=1S/C17H15BrN6O2/c18-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-16(15)23)9-20-21-17(19)22-24(25)26/h1-9,11H,10H2,(H3,19,21,22)/b20-9-

InChI Key

CAXKYAMHYUTOBE-UKWGHVSLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)/C=N\N=C(\N)/N[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.